molecular formula C12H22N2O2 B4646837 N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide

N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide

Cat. No.: B4646837
M. Wt: 226.32 g/mol
InChI Key: LEBOJWYBUNPZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide (also known as CPP-115) is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the brain that helps regulate neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps regulate neuronal activity, and increased levels of GABA can lead to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce seizure activity, and have potential therapeutic effects in anxiety, depression, and addiction. It has also been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is that it is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation is that it is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is in the development of new therapies for epilepsy, anxiety, depression, and addiction based on the enhanced GABAergic neurotransmission induced by CPP-115. Another area of interest is in the development of new tools for studying the role of GABA in various neurological and psychiatric disorders. Finally, further research is needed to fully understand the long-term safety and efficacy of CPP-115 in humans.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CPP-115 can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. It has also been shown to have potential therapeutic effects in anxiety, depression, and addiction.

Properties

IUPAC Name

N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)13-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBOJWYBUNPZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.